Crystalline Stability Advantage of Pamidronate Monosodium vs. Disodium Salt: Patent-Defined Polymorphic Integrity
The pamidronate monosodium salt exhibits a stable crystalline form that does not undergo conversion into other polymorphic or pseudopolymorphic forms under standard storage and processing conditions. This is in direct contrast to the disodium salt, which may exist in amorphous or variable hydration states that complicate batch-to-batch consistency and regulatory compliance [1].
| Evidence Dimension | Polymorphic stability / Crystalline form integrity |
|---|---|
| Target Compound Data | Stable crystalline form; no conversion to other forms under formulation/storage conditions |
| Comparator Or Baseline | Pamidronate disodium: variable hydration states / amorphous character with potential for form conversion |
| Quantified Difference | Qualitative but definitive: monosodium salt remains in a single defined crystalline form, whereas disodium salt lacks this stability guarantee. |
| Conditions | Solid-state characterization under ambient and accelerated storage conditions as described in WO2003053985A1 patent |
Why This Matters
This solid-state stability directly translates to reduced batch failure risk, simplified regulatory filing for ANDAs, and lower quality control costs in parenteral manufacturing.
- [1] G. R. Evans, J. J. Holohan. Pamidronic acid monosodium salt and preparation thereof. WO2003053985A1, World Intellectual Property Organization, 2003. View Source
